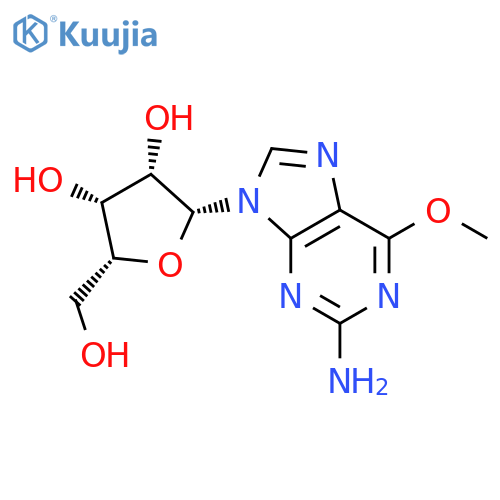

Cas no 7803-88-5 (6-O-Methyl Guanosine)

6-O-Methyl Guanosine 化学的及び物理的性質

名前と識別子

-

- Guanosine, 6-O-methyl-

- 6-O-Methyl Guanosine

- (2R,3S,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- 2-Amino-6-methoxypurine Ribonucleoside

- 2-amino-6-methoxypurine riboside

- 6-Methoxy-6-deoxoguanosine

- Guanosine,o-methyl

- O6-METHYLGUANOSINE

- o-methoxydeoxyguanosine

- o-methyl-guanosin

- O-Methylguanosine

- HMS3654B03

- NSC66381

- 2-Amino-6-methoxypurine arabinoside

- Arranon (TN) (Glaxo Smith Kline)

- NSC686673

- NSC132361

- API0003528

- (2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- NS00098886

- NS00002328

- 6-methoxy-9-pentofuranosyl-9H-purin-2-amine

- 9H-Purin-2-amine,6-methoxy-9-b-D-xylofuranosyl-

- (2R,3S,4S,5R)-2-(2-amino-6-methoxypuri

- O(6)-methylguanosine

- (2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- HD9

- BRN 0703603

- (2R,3R,4S,5R)-2-(2-azanyl-6-methoxy-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Guanosine,6-O-methyl-

- 7803-88-5

- CHEMBL406852

- AC-32355

- CS-0089201

- A840412

- (2R,3R,4S,5R)-2-(2-amino-6-methoxy-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol

- DTXSID10861265

- SCHEMBL2143756

- NSC 66381

- HY-111648

- 6-O-Methylguanosine

- Q15632797

- AKOS027439714

- 2-Amino-6-methoxy-9-B-D-ribofuranosyl-9H-purine

- Guanosine, O-methyl-

- (2R,3R,4S,5R)-2-(2-amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol

- 6'-O-Methylguanosine

- PD102286

- G13048

- DB-263970

-

- MDL: MFCD01723912

- インチ: 1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)

- InChIKey: IXOXBSCIXZEQEQ-UHFFFAOYSA-N

- ほほえんだ: O1C([H])(C([H])([H])O[H])C([H])(C([H])(C1([H])N1C([H])=NC2C(=NC(N([H])[H])=NC1=2)OC([H])([H])[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 297.10700

- どういたいしつりょう: 297.10731860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 149

じっけんとくせい

- PSA: 148.77000

- LogP: -1.39020

6-O-Methyl Guanosine セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

6-O-Methyl Guanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M311830-100mg |

6-O-Methyl Guanosine |

7803-88-5 | 100mg |

$ 126.00 | 2023-09-07 | ||

| Ambeed | A206546-250mg |

(2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

7803-88-5 | 97% | 250mg |

$310.0 | 2023-05-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O304638-250mg |

6-O-Methyl Guanosine |

7803-88-5 | 98% | 250mg |

¥3455.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O877398-250mg |

6-O-Methyl Guanosine |

7803-88-5 | ≥99% | 250mg |

¥3,490.00 | 2022-09-01 | |

| TRC | M311830-1mg |

6-O-Methyl Guanosine |

7803-88-5 | 1mg |

$ 64.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210544D-500 mg |

6-O-Methyl Guanosine, |

7803-88-5 | 500MG |

¥4,009.00 | 2023-07-11 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7491-50 mg |

6-O-Methyl Guanosine |

7803-88-5 | 98.00% | 50mg |

¥1380.00 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-210544A-1 mg |

6-O-Methyl Guanosine, |

7803-88-5 | 1mg |

¥978.00 | 2023-07-11 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7491-200mg |

6-O-Methyl Guanosine |

7803-88-5 | 98% | 200mg |

¥ 2815 | 2023-09-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-210544C-250mg |

6-O-Methyl Guanosine, |

7803-88-5 | 250mg |

¥3234.00 | 2023-09-05 |

6-O-Methyl Guanosine 関連文献

-

Amitava Chandra,Richard Cogdell,Carlos E. Crespo-Hernández,Ankona Datta,Angelo Giussani,Stefan Haacke,John Helliwell,Roberto Improta,Ramapurath S. Jayasree,Mike Jones,Tolga Karsili,Bern Kohler,Mahil L,Imon Mandal,Dimitra Markovitsi,Himani Medhi,Padmaja P. Mishra,P. I. Pradeepkumar,Priyadarshi Roy Chowdhury,Manas Sarangi,Igor Schapiro,Ilme Schlichting,Javier Segarra-Martí,Amit Sharma,Vishnu V,Rienk van Grondelle,Anthony Watts Faraday Discuss. 2018 207 389

-

Qian Jia,Hui Zeng,Huanxi Li,Nan Xiao,Jing Tang,Shangfang Gao,Jinbing Zhang,Wei Xie Chem. Commun. 2021 57 9748

-

Yanli Fan,Yumin Yang,Yan Huang,Ke Cai,Yuqing Qiao New J. Chem. 2022 46 9889

-

Malwina Strenkowska,Joanna Kowalska,Maciej Lukaszewicz,Joanna Zuberek,Wei Su,Robert E. Rhoads,Edward Darzynkiewicz,Jacek Jemielity New J. Chem. 2010 34 993

-

Ryohei Kajino,Shuichi Sakamoto,Yoshihito Ueno RSC Adv. 2022 12 11454

-

Maria Clara da Silva Goersch,Laura Sch?fer,Marina Tonial,Viviani Ruffo de Oliveira,Alexandre de Barros Falc?o Ferraz,Jean Fachini,Juliana Bondan da Silva,Liana Appel Boufleur Niekraszewicz,Carlos Eduardo Rodrigues,Giancarlo Pasquali,Johnny Ferraz Dias,Tarso B. Ledur Kist,Jaqueline Nascimento Picada RSC Adv. 2019 9 3764

-

7. Synthesis and evaluation of fluorescent cap analogues for mRNA labellingMarcin Ziemniak,Mariusz Szabelski,Maciej Lukaszewicz,Anna Nowicka,Edward Darzynkiewicz,Robert E. Rhoads,Zbigniew Wieczorek,Jacek Jemielity RSC Adv. 2013 3 20943

-

8. Synthesis and evaluation of fluorescent cap analogues for mRNA labellingMarcin Ziemniak,Mariusz Szabelski,Maciej Lukaszewicz,Anna Nowicka,Edward Darzynkiewicz,Robert E. Rhoads,Zbigniew Wieczorek,Jacek Jemielity RSC Adv. 2013 3 20943

-

Brennan Ashwood,Luis A. Ortiz-Rodríguez,Carlos E. Crespo-Hernández Faraday Discuss. 2018 207 351

-

Yansong Zhang,Daojin Li,Yanhui Li,Jiangxiu Niu,Ming Yuan Anal. Methods 2023 15 2657

6-O-Methyl Guanosineに関する追加情報

6-O-Methyl Guanosine (CAS No. 7803-88-5): A Comprehensive Overview

6-O-Methyl Guanosine, also known by its CAS number 7803-88-5, is a nucleoside analog that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of guanosine, a nucleoside that plays a critical role in various biological processes, including RNA synthesis and energy transfer within cells. The methylation at the 6-position of the guanine base introduces unique chemical and biological properties, making 6-O-Methyl Guanosine a valuable molecule for research and potential therapeutic applications.

Recent advancements in nucleoside chemistry and RNA biology have shed light on the significance of 6-O-Methyl Guanosine in cellular processes. Studies have shown that this compound exhibits selective incorporation into RNA molecules, particularly in viral RNA replication. This property has led to its exploration as a potential antiviral agent, capable of inhibiting viral replication without significantly affecting host cell functions. Researchers have demonstrated that 6-O-Methyl Guanosine can serve as a substrate for viral RNA-dependent RNA polymerases, leading to the production of defective viral genomes and subsequent attenuation of infection.

The structural uniqueness of 6-O-Methyl Guanosine lies in its methyl group attached to the oxygen atom at the 6-position of the guanine base. This modification alters the molecule's physicochemical properties, including its solubility, stability, and interactions with biological macromolecules such as proteins and nucleic acids. Computational studies have revealed that the methylation at the 6-position reduces the hydrophilicity of the guanine base, which may influence its binding affinity to complementary nucleotides during RNA synthesis.

In terms of applications, 6-O-Methyl Guanosine has been utilized as a tool in studying RNA modification patterns and their implications in disease states. For instance, aberrant methylation patterns in RNA have been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and infectious diseases. By incorporating 6-O-Methyl Guanosine into experimental models, researchers can investigate the role of specific RNA modifications in disease progression and identify potential therapeutic targets.

The synthesis of 6-O-Methyl Guanosine involves multi-step chemical transformations, often employing enzymatic or chemical methylation techniques. Recent breakthroughs in enzymatic synthesis have enabled the production of this compound with high purity and efficiency. For example, researchers have successfully utilized recombinant methyltransferases to catalyze the methylation of guanosine derivatives, paving the way for large-scale production of 6-O-Methyl Guanosine for research and commercial purposes.

From a pharmacological perspective, 6-O-Methyl Guanosine has shown promise as a lead compound for drug development. Its ability to selectively target viral replication mechanisms makes it an attractive candidate for antiviral therapies. Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza virus and hepatitis C virus. Furthermore, its favorable pharmacokinetic profile suggests that it could be developed into an orally administered antiviral agent with minimal side effects.

In conclusion, 6-O-Methyl Guanosine (CAS No. 7803-88-5) is a versatile nucleoside analog with significant potential in both basic research and therapeutic development. Its unique chemical properties and biological functions make it an invaluable tool for understanding RNA biology and combating viral infections. As research continues to uncover new insights into its mechanisms of action and applications, 6-O-Methyl Guanosine is poised to play an increasingly important role in advancing medical science.

7803-88-5 (6-O-Methyl Guanosine) 関連製品

- 5746-29-2(6-O-Methylinosine)

- 39708-01-5(6-O-Ethylguanosine)

- 4552-61-8(O6-Benzyl Guanosine)

- 50704-46-6(O6-Ethyl-2’-deoxyguanosine)

- 121032-29-9(Nelarabine)

- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)

- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)

- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)

- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)